molecular formula C11H13N B3360405 1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- CAS No. 88876-27-1

1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)-

Cat. No.: B3360405
CAS No.: 88876-27-1
M. Wt: 159.23 g/mol
InChI Key: APNFARNYDIVXHJ-UHFFFAOYSA-N
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Description

1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes a dihydroindole core with a propenyl substituent. Indole derivatives are widely studied due to their biological and pharmacological activities .

Preparation Methods

The synthesis of 1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- can be achieved through various synthetic routes. One common method involves the reaction of indole with propenyl halides under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve catalytic hydrogenation of indole derivatives to achieve the desired dihydroindole structure .

Chemical Reactions Analysis

1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- undergoes several types of chemical reactions:

Scientific Research Applications

1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- can be compared with other indole derivatives such as:

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-prop-2-enyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h2-6H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNFARNYDIVXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533025
Record name 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88876-27-1
Record name 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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